molecular formula C10H10ClNO2 B3043905 6-(2-Chlorophenyl)morpholin-3-one CAS No. 951626-19-0

6-(2-Chlorophenyl)morpholin-3-one

Cat. No.: B3043905
CAS No.: 951626-19-0
M. Wt: 211.64 g/mol
InChI Key: HUCFXDSPYJCWEX-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H10ClNO2. It is a morpholine derivative, characterized by the presence of a chlorophenyl group attached to the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)morpholin-3-one can be achieved through several methods. One common approach involves the reaction of 2-chlorophenyl isocyanate with morpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Chlorophenyl)morpholin-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)morpholin-3-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)morpholin-3-one
  • 6-(4-Chlorophenyl)morpholin-3-one
  • 6-(2-Bromophenyl)morpholin-3-one

Uniqueness

6-(2-Chlorophenyl)morpholin-3-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Properties

IUPAC Name

6-(2-chlorophenyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-4-2-1-3-7(8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCFXDSPYJCWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Chlorophenyl)morpholin-3-one
Reactant of Route 2
6-(2-Chlorophenyl)morpholin-3-one
Reactant of Route 3
6-(2-Chlorophenyl)morpholin-3-one
Reactant of Route 4
6-(2-Chlorophenyl)morpholin-3-one
Reactant of Route 5
6-(2-Chlorophenyl)morpholin-3-one
Reactant of Route 6
6-(2-Chlorophenyl)morpholin-3-one

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